molecular formula C16H12Cl2O2S B14664579 1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone CAS No. 35887-55-9

1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone

Cat. No.: B14664579
CAS No.: 35887-55-9
M. Wt: 339.2 g/mol
InChI Key: MGNUXJOBUOCQBL-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable aromatic precursor.

    Ether Formation: The phenoxy group can be introduced through an etherification reaction using 4-chlorophenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases where benzothiophenes have shown efficacy.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-methylphenoxy)ethanone
  • 1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-fluorophenoxy)ethanone

Uniqueness

1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone is unique due to the specific positioning of chlorine atoms and the combination of benzothiophene and phenoxy groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

35887-55-9

Molecular Formula

C16H12Cl2O2S

Molecular Weight

339.2 g/mol

IUPAC Name

1-(5-chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone

InChI

InChI=1S/C16H12Cl2O2S/c17-10-1-4-12(5-2-10)20-8-15(19)14-9-21-16-6-3-11(18)7-13(14)16/h1-7,14H,8-9H2

InChI Key

MGNUXJOBUOCQBL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(S1)C=CC(=C2)Cl)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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